molecular formula C20H18N5P B12545846 N-Cyano-P,P-diphenyl-N'-(N'-phenylcarbamimidoyl)phosphinimidic amide CAS No. 834878-00-1

N-Cyano-P,P-diphenyl-N'-(N'-phenylcarbamimidoyl)phosphinimidic amide

Cat. No.: B12545846
CAS No.: 834878-00-1
M. Wt: 359.4 g/mol
InChI Key: VZSMLYXEGFYQFC-UHFFFAOYSA-N
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Description

N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide is a chemical compound with the molecular formula C20H18N5P. This compound is known for its unique structure, which includes a cyano group, diphenyl groups, and a phosphinimidic amide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide involves the visible-light-induced decarboxylation of dioxazolones. This reaction is carried out in the presence of an external catalyst-free system, utilizing visible light as a renewable energy source. The reaction conditions are mild, and the process is environmentally friendly, making it an attractive method for producing this compound .

Industrial Production Methods

While specific industrial production methods for N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide are not widely documented, the principles of green chemistry and sustainable synthesis are likely to be employed. The use of visible light and catalyst-free conditions aligns with the goals of reducing environmental impact and improving efficiency in industrial processes .

Chemical Reactions Analysis

Types of Reactions

N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to form bonds with various molecules, influencing their behavior and function. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems .

Comparison with Similar Compounds

Similar Compounds

    P,P-diphenyl-N,N’-bis(®-1-phenylethyl)phosphinimidic amide: This compound shares a similar phosphinimidic amide structure but differs in its substituents.

    Dioxazolones: These compounds are precursors in the synthesis of phosphinimidic amides and share some structural similarities.

Uniqueness

N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide is unique due to its combination of a cyano group, diphenyl groups, and a phosphinimidic amide moiety. This unique structure imparts specific chemical properties and reactivity, distinguishing it from other similar compounds .

Properties

CAS No.

834878-00-1

Molecular Formula

C20H18N5P

Molecular Weight

359.4 g/mol

IUPAC Name

1-[(cyanoamino)-diphenyl-λ5-phosphanylidene]-2-phenylguanidine

InChI

InChI=1S/C20H18N5P/c21-16-23-26(18-12-6-2-7-13-18,19-14-8-3-9-15-19)25-20(22)24-17-10-4-1-5-11-17/h1-15,23H,(H2,22,24)

InChI Key

VZSMLYXEGFYQFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(N)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)NC#N

Origin of Product

United States

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